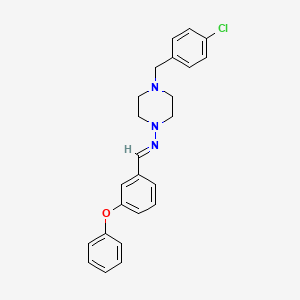

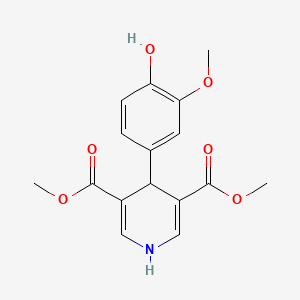

N-benzyl-N'-2-naphthyl-N-phenylurea

カタログ番号 B5551798

分子量: 352.4 g/mol

InChIキー: DFQDXWHNAIRWOP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Novel thioureas with structural similarities to N-benzyl-N'-2-naphthyl-N-phenylurea have been synthesized and characterized, highlighting methods that could be relevant for synthesizing related compounds (Saeed et al., 2015).

- Synthesis processes involving N-cinnamoyl-1-naphthylamines and N-benzyl analogues demonstrate complex cyclization reactions, potentially applicable to the synthesis of similar naphthyl-containing ureas (King et al., 2013).

Molecular Structure Analysis

- The crystal and molecular structures of certain naphthoyl-thioureas, similar in structure to N-benzyl-N'-2-naphthyl-N-phenylurea, have been determined, revealing planar acylthiourea groups and hydrogen bonding patterns (Saeed et al., 2015).

Chemical Reactions and Properties

- Investigations into the reactions of N-cinnamoyl-1-naphthylamines provide insights into the types of chemical reactions that similar compounds might undergo, such as cyclization and cascade reactions (King et al., 2013).

- Studies on the benzyl- and naphthylpalladium(IV) complexes offer a perspective on the chemical behavior of benzyl and naphthyl groups in complex chemical environments (Byers et al., 1990).

Physical Properties Analysis

- The thermal behavior and vibrational properties of naphthoyl-thioureas were studied, providing insights into the physical properties of similar naphthyl-containing ureas (Saeed et al., 2015).

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of 2-Phenylnaphthalenes : A protocol for synthesizing 2-phenylnaphthalene demonstrates the role of the benzyl carbon as a nucleophilic center in the presence of amide nitrogen and acetate oxygen, leading to the selective formation of a naphthalene scaffold through dimerization of reactants (Wang et al., 2011).

- Carbonylation of Benzyl Alcohol Analogs : Research on the carbonylation of benzyl alcohol, benzyl formate, dibenzyl ether, and benzyl phenylacetate catalyzed by palladium complexes shows a method to prepare phenylacetic acid and other arylmethanol analogs in aqueous systems, demonstrating the compound's versatility in organic synthesis (Lin & Yamamoto, 1998).

Biological Activity

- Antioxidant Properties and Biological Activity : A study on the antioxidant properties and biological activity of chalcogen analogues of the 5-lipoxygenase inhibitor DuP 654, including 2-benzyl-1-naphthol (a related compound), highlights significant antioxidative properties and inhibitory effects on peroxidation, demonstrating the compound's potential in medicinal chemistry (Engman et al., 1995).

Environmental Impact

- Allelochemical Stress in Aquatic Life : The effects of N-phenyl-2-naphthylamine (a structurally similar compound) on aquatic unicellular algae Chlorella vulgaris have been studied, showing oxidative damage and inhibition of photosynthesis under allelochemical stress, indicating the environmental impact of such compounds (Qian et al., 2009).

特性

IUPAC Name |

1-benzyl-3-naphthalen-2-yl-1-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O/c27-24(25-22-16-15-20-11-7-8-12-21(20)17-22)26(23-13-5-2-6-14-23)18-19-9-3-1-4-10-19/h1-17H,18H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQDXWHNAIRWOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-naphthalen-2-yl-1-phenylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)

![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)

![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)

![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)

![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)

![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)

![2-(3,4-dichlorophenyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5551790.png)